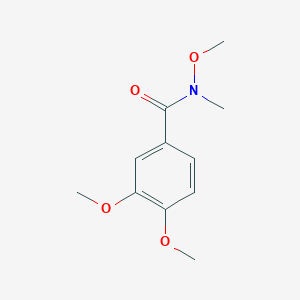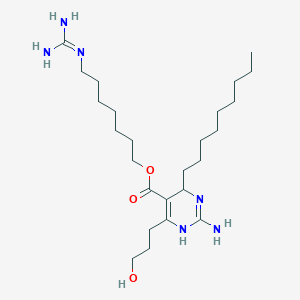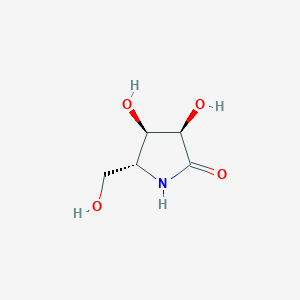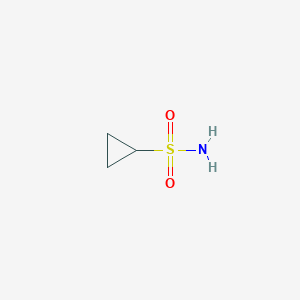
2,3',4-Trichlorodiphenyl ether
Übersicht
Beschreibung
2,3',4-Trichlorodiphenyl ether (TCDE) is a synthetic organic compound that belongs to the family of chlorinated diphenyl ethers. It is widely used in various industrial applications such as flame retardants, plasticizers, and lubricants. However, the widespread use of TCDE has raised concerns about its potential impact on human health and the environment.
Wirkmechanismus
The mechanism of action of 2,3',4-Trichlorodiphenyl ether is not fully understood, but it is believed to interfere with the normal functioning of the endocrine system. 2,3',4-Trichlorodiphenyl ether is known to bind to estrogen receptors, which can disrupt the balance of hormones in the body. This disruption can lead to a variety of adverse effects, including reproductive and developmental problems.
Biochemical and Physiological Effects:
2,3',4-Trichlorodiphenyl ether has been shown to have a variety of biochemical and physiological effects on animals. It has been linked to changes in hormone levels, alterations in liver function, and damage to the immune system. 2,3',4-Trichlorodiphenyl ether has also been shown to have a negative impact on the reproductive and developmental systems of animals.
Vorteile Und Einschränkungen Für Laborexperimente
2,3',4-Trichlorodiphenyl ether is commonly used in laboratory experiments to study its toxicity and potential impact on the environment. Its advantages include its stability, persistence, and ability to bioaccumulate in organisms. However, its use in laboratory experiments is limited by its potential toxicity and the need for proper safety precautions.
Zukünftige Richtungen
Future research on 2,3',4-Trichlorodiphenyl ether should focus on its potential impact on human health and the environment. This includes studies on its persistence and bioaccumulation in various organisms, as well as its potential to cause cancer and other adverse health effects. Additionally, research should be conducted to identify safer alternatives to 2,3',4-Trichlorodiphenyl ether in industrial applications. Finally, efforts should be made to reduce the release of 2,3',4-Trichlorodiphenyl ether into the environment through improved waste management practices and regulatory measures.
Synthesemethoden
2,3',4-Trichlorodiphenyl ether is synthesized by the reaction of 2,4,5-trichlorophenol with sodium hydroxide in the presence of a copper catalyst. The reaction occurs at high temperatures and pressures, and the resulting product is purified through a series of distillation and crystallization steps.
Wissenschaftliche Forschungsanwendungen
2,3',4-Trichlorodiphenyl ether has been extensively studied for its potential impact on human health and the environment. Scientific research has focused on its toxicity, persistence, and bioaccumulation in various organisms. 2,3',4-Trichlorodiphenyl ether has been shown to have adverse effects on the reproductive and developmental systems of animals, and it has also been linked to cancer in some studies.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFOCMRBCBZFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166015 | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4-Trichlorodiphenyl ether | |
CAS RN |
155999-93-2 | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4-Trichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4-TRICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4649R3E0JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)




![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)







